molecular formula C17H15N3O3 B10865568 2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10865568
M. Wt: 309.32 g/mol
InChI Key: VJZYIDZZAHOQEE-UHFFFAOYSA-N
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Description

2-(2-NAPHTHYLAMINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthylamino group, an oxoethyl group, and a pyrazole carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-NAPHTHYLAMINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-NAPHTHYLAMINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Biological Activity

The compound 2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and structure-activity relationships, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O3C_{15}H_{14}N_{2}O_{3}. Its structure features a naphthalene ring, an amino group, and a pyrazole scaffold. The presence of these functional groups suggests diverse interactions with biological targets, which can be leveraged for therapeutic applications.

Biological Activity

Research indicates that pyrazole derivatives, including This compound , exhibit a variety of biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Analgesic Effects : Some studies suggest that these compounds can alleviate pain through modulation of pain pathways.
  • Antitumor Activity : The compound's structure may allow it to interact with cancer cell signaling pathways, contributing to its antitumor effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain receptors
AntitumorInterference with cancer cell proliferation

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in This compound enhances its biological activity. The naphthalene moiety contributes to hydrophobic interactions, potentially improving membrane permeability and bioavailability.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of inflammatory markers in vitro. The presence of the naphthalene ring was crucial for enhancing anti-inflammatory effects through better receptor binding affinity .
  • Antitumor Efficacy : Another research highlighted that compounds with similar structural features were effective against various cancer cell lines, suggesting that the naphthalene and pyrazole components play a vital role in their antitumor mechanisms .

Synthesis Methods

The synthesis of This compound can be achieved through several methods:

  • Condensation Reactions : The reaction between naphthalene derivatives and pyrazole carboxylic acids under acidic conditions.
  • Esterification : Utilizing carboxylic acid derivatives to form esters with alcohols containing naphthalene moieties.

These methods allow for the modification of various functional groups to tailor the compound for specific applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-20-15(8-9-18-20)17(22)23-11-16(21)19-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3,(H,19,21)

InChI Key

VJZYIDZZAHOQEE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)OCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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